molecular formula C15H19F2NO2 B15114913 4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide

4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide

Cat. No.: B15114913
M. Wt: 283.31 g/mol
InChI Key: UCJKGLQNWMUEOF-UHFFFAOYSA-N
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Description

4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide is an organic compound with a complex structure that includes a cyclohexane ring substituted with difluoro groups and a carboxamide group attached to a methoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Difluoro Groups: The difluoro groups are introduced via a halogenation reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution with Methoxy-Methylphenyl Moiety: The final step involves the substitution reaction where the methoxy-methylphenyl group is attached to the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-difluoro-N-(2-methoxyphenyl)cyclohexane-1-carboxamide
  • 4,4-difluoro-N-(2-methylphenyl)cyclohexane-1-carboxamide
  • 4,4-difluoro-N-(2-methoxy-5-chlorophenyl)cyclohexane-1-carboxamide

Uniqueness

4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide is unique due to the specific combination of functional groups and their positions on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C15H19F2NO2

Molecular Weight

283.31 g/mol

IUPAC Name

4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C15H19F2NO2/c1-10-3-4-13(20-2)12(9-10)18-14(19)11-5-7-15(16,17)8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H,18,19)

InChI Key

UCJKGLQNWMUEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCC(CC2)(F)F

Origin of Product

United States

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